Ethyl 4-carbamothioylbenzoate

Description

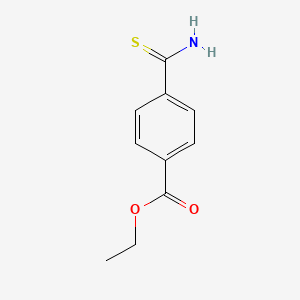

Ethyl 4-carbamothioylbenzoate (CAS 70619-50-0) is a benzoic acid derivative with an ethyl ester group at the carboxyl position and a carbamothioyl (thiourea) functional group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃N₃O₂S, with a molar mass of 239.29 g/mol and a melting point of 135–137°C . The compound is synthesized via the reaction of ethyl 4-aminobenzoate with thiocarbonylating agents, such as tetramethylthiuram disulfide (DTMT), followed by deamination or further derivatization with hydrazine hydrate to introduce thiosemicarbazide moieties .

This compound belongs to the thiosemicarbazide class, known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure is characterized by spectral techniques (¹H NMR, ¹³C NMR, FT-IR) and thin-layer chromatography (TLC) for purity validation .

Properties

CAS No. |

78950-31-9 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

ethyl 4-carbamothioylbenzoate |

InChI |

InChI=1S/C10H11NO2S/c1-2-13-10(12)8-5-3-7(4-6-8)9(11)14/h3-6H,2H2,1H3,(H2,11,14) |

InChI Key |

PHGBDARHJVMAOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Molar Mass: The carbamothioyl group increases molar mass significantly compared to simpler substituents like chloro or cyano.

- Melting Points : Thiourea derivatives (e.g., this compound) exhibit higher melting points due to hydrogen bonding and polar interactions .

- Hazard Profile: Thiourea derivatives are generally classified as irritants, while cyano-substituted analogs may carry stricter GHS classifications due to toxicity risks .

Reactivity

- Thiourea Derivatives : Exhibit nucleophilic reactivity at the sulfur atom, enabling coordination with metal ions or participation in heterocycle formation (e.g., thiazoles) .

- Cyano Derivatives: The ‒CN group undergoes hydrolysis to carboxylic acids or reduction to amines, serving as intermediates in pharmaceutical synthesis .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-carbamothioylbenzoate, and how can reaction conditions be optimized to minimize byproduct formation?

Methodological Answer: The synthesis typically involves coupling a thiocarbamoyl group to the ethyl benzoate scaffold. A general approach includes:

- Step 1: React ethyl 4-aminobenzoate with thiophosgene or a thiocarbamoyl chloride derivative in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

- Step 2: Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to thiocarbonyl reagent) to reduce unreacted starting material.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Key Parameters for Optimization:

- Temperature: Maintain 0–5°C during reagent addition to control exothermic reactions.

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Byproduct Mitigation: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) to isolate pure product early .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis:

- HPLC: Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to quantify impurities (<1%).

- 1H/13C NMR: Confirm structural integrity by comparing peaks to reference spectra (e.g., thiourea proton at δ 9.5–10.5 ppm).

- Stability Studies:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- First Aid Measures:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact: Wash immediately with soap and water; apply emollient if irritation persists.

- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:

- Step 1: Verify sample purity via HPLC and elemental analysis.

- Step 2: Compare experimental IR peaks (e.g., C=S stretch at 1250–1350 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*).

- Step 3: Re-crystallize the compound to eliminate solvent artifacts. If inconsistencies persist, consider alternative synthetic routes (e.g., using Boc-protected intermediates) to confirm structural assignments .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Model Setup: Use Gaussian 16 with B3LYP functional and 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs).

- Reactivity Insights:

- Electrophilicity Index (ω): Higher ω values (>3 eV) indicate susceptibility to nucleophilic attack at the thiourea sulfur.

- Transition State Analysis: Simulate SN2 pathways to identify energy barriers and regioselectivity trends.

- Validation: Compare predicted reaction outcomes with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies are employed to resolve low yield issues during the coupling of the carbamothioyl group to the benzoate scaffold?

Methodological Answer:

- Strategy 1: Introduce coupling agents (e.g., EDC/HOBt) to activate the thiocarbamoyl group for amide bond formation.

- Strategy 2: Optimize solvent polarity (e.g., switch from THF to DCM) to stabilize reactive intermediates.

- Strategy 3: Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency and reduce side reactions.

- Troubleshooting: Use MALDI-TOF MS to detect low-abundance intermediates and adjust stoichiometry accordingly .

Q. How do researchers validate the absence of toxic degradation products in this compound during long-term stability studies?

Methodological Answer:

- Analytical Workflow:

- LC-MS/MS: Screen for sulfhydryl (-SH) or cyanate (-OCN) derivatives using MRM transitions.

- Cytotoxicity Assays: Expose HepG2 cells to degradation samples (72 hr incubation); measure IC50 via MTT assay.

- Regulatory Alignment: Compare degradation profiles with ICH Q3B guidelines for impurity thresholds (<0.1% for genotoxicants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.